molecular formula C14H9BrClF3O B8382519 4-Bromo-1-chloro-2-[[4-(trifluoromethoxy)phenyl]methyl]benzene

4-Bromo-1-chloro-2-[[4-(trifluoromethoxy)phenyl]methyl]benzene

Cat. No.: B8382519
M. Wt: 365.57 g/mol
InChI Key: ZDKHNIYNAYJURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-chloro-2-[[4-(trifluoromethoxy)phenyl]methyl]benzene is a useful research compound. Its molecular formula is C14H9BrClF3O and its molecular weight is 365.57 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9BrClF3O

Molecular Weight

365.57 g/mol

IUPAC Name

4-bromo-1-chloro-2-[[4-(trifluoromethoxy)phenyl]methyl]benzene

InChI

InChI=1S/C14H9BrClF3O/c15-11-3-6-13(16)10(8-11)7-9-1-4-12(5-2-9)20-14(17,18)19/h1-6,8H,7H2

InChI Key

ZDKHNIYNAYJURM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (5-bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol 15f (5.0 g, 13.0 mmol) in dichloromethane (50 mL) was added triethyl silicane (4.57 g, 39.0 mmol) at 0° C., and then boron fluoride ethyl ether (3.72 g, 26.0 mmol) was added slowly. The resulting mixture was allowed to warm up to room temperature and further stirred for 16 hours. The reaction mixture was quenched with saturated aqueous sodium bicarbonate (10 mL), and then separated. The aqueous layer was extracted with dichloromethane (20 mL×2). The combined organic layers were washed with saturated brine (30 mL×2), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo and the residue was purified by silica gel chromatography eluted with PE to give the title compound 15g as colourless oil (3.69 g, 77.0%). The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, CDCl3) δ (ppm): 7.34 (dd, 1H), 7.31 (d, 1H), 7.28 (s, 1H), 7.22 (d, 2H), 7.17 (d, 2H), 4.08 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
triethyl silicane
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
boron fluoride ethyl ether
Quantity
3.72 g
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

(5-bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol 6g (4.37 g, 11.5 mmol) was dissolved in 35 mL dichloromethane, followed by addition of triethyl silane (5.49 mL, 34.4 mmol) and dropwise addition of boron trifluoride etherate (2.9 mL, 22.9 mmol). The reaction mixture was stirred for 16 hours. Thereafter, the reaction mixture was concentrated under reduced pressure and partitioned after 20 mL saturated sodium bicarbonate solution were added. The aqueous phase was extracted with dichloromethane (25 mL×3) and the organic extract was combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography with elution system C to obtain the title compound 4-bromo-1-chloro-2-[[4-(trifluoro-methoxy)phenyl]methyl]benzene 6h (3.0 g, colourless grease), yield: 71.6%. 1H NMR (400 MHz, CDCl3): δ 7.33-7.29 (m, 2H), 7.26-7.24 (m, 1H), 7.21-7.18 (m, 2H), 7.15 (d, 2H), 4.06 (s, 2H).
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5.49 mL
Type
reactant
Reaction Step Two

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